BIBP 3226, chemically known as 5-Carbamimidamido-2-(2,2-diphenylacetamido)-N-[(4-hydroxyphenyl)methyl]pentanamide, is a selective antagonist of the neuropeptide Y Y1 receptor. This compound plays a significant role in various physiological processes, particularly in the regulation of feeding behavior and energy homeostasis. Neuropeptide Y is widely distributed throughout the body and is involved in several biological functions, including stress response and appetite regulation. BIBP 3226 has garnered attention for its potential applications in medical research, particularly regarding bone regeneration and cancer biology.
BIBP 3226 was first identified as a selective antagonist for the neuropeptide Y Y1 receptor, which is part of a family of neuropeptides involved in numerous physiological responses. The compound has been classified under neuropeptide Y receptor antagonists, specifically targeting the Y1 receptor subtype. Its synthesis and characterization have been documented in various studies, highlighting its significance in pharmacological research.
The synthesis of BIBP 3226 involves several key steps, often utilizing modular approaches to enhance its binding affinity to the neuropeptide Y Y1 receptor. A notable method includes the use of copper(I)-catalyzed azide-alkyne cycloaddition as a crucial step in creating bivalent ligands that link two molecules of BIBP 3226 via different spacers. This method aims to improve the antagonistic activity against the Y1 receptor while maintaining the compound's structural integrity.
The synthesis typically begins with the preparation of intermediates through solid-phase peptide synthesis (SPPS) or solution-phase methods. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to confirm its molecular weight and structure. The yield and purity of synthesized compounds are critical for their subsequent biological evaluation.
BIBP 3226 has a complex molecular structure characterized by multiple functional groups that contribute to its receptor binding properties.
BIBP 3226 undergoes specific chemical reactions that facilitate its interaction with biological targets. These reactions often involve binding to the neuropeptide Y Y1 receptor, where it inhibits receptor activation by neuropeptide Y.
The binding affinity of BIBP 3226 to the Y1 receptor has been measured using radioligand binding assays, demonstrating nanomolar affinity levels. The compound's effectiveness as an antagonist can be evaluated through functional assays that measure downstream signaling pathways activated by neuropeptide Y.
BIBP 3226 exerts its effects primarily through competitive inhibition at the neuropeptide Y Y1 receptor. By binding to this receptor, BIBP 3226 prevents neuropeptide Y from activating its signaling pathways, which are involved in various physiological responses such as appetite stimulation and stress response.
Research indicates that upon administration of BIBP 3226, there is a significant reduction in neuropeptide Y-mediated effects, such as corticotropin-releasing factor synthesis and release from human placental cells. This suggests that BIBP 3226 effectively blocks the physiological actions mediated by neuropeptide Y through its antagonistic action on the Y1 receptor.
BIBP 3226 has several scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 35154-48-4
CAS No.: